molecular formula C12H20Cl2N2O B2408582 (3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride CAS No. 114870-73-4

(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride

Cat. No.: B2408582
CAS No.: 114870-73-4
M. Wt: 279.21
InChI Key: YFTXTUOIDQWSDM-MBORUXJMSA-N
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Description

(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and benzylamine.

    Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a ligand in receptor binding studies. Its ability to interact with specific receptors can help elucidate the mechanisms of action of various biological processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-(benzylamino)piperidine: A similar compound without the hydroxyl group.

    (3R,4R)-4-(methylamino)piperidin-3-ol: A compound with a methyl group instead of a benzyl group.

    (3R,4R)-4-(benzylamino)piperidin-3-one: A compound with a ketone group instead of a hydroxyl group.

Uniqueness

(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride is unique due to its specific stereochemistry and functional groups. The presence of both the benzylamino and hydroxyl groups in the (3R,4R) configuration imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(3R,4R)-4-(benzylamino)piperidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c15-12-9-13-7-6-11(12)14-8-10-4-2-1-3-5-10;;/h1-5,11-15H,6-9H2;2*1H/t11-,12-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTXTUOIDQWSDM-MBORUXJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1NCC2=CC=CC=C2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1NCC2=CC=CC=C2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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